molecular formula C12H16O2 B1453568 phenyl(tetrahydro-2H-pyran-4-yl)Methanol CAS No. 216087-92-2

phenyl(tetrahydro-2H-pyran-4-yl)Methanol

Cat. No. B1453568
CAS RN: 216087-92-2
M. Wt: 192.25 g/mol
InChI Key: DAXAFMSSNPTLPA-UHFFFAOYSA-N
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Description

Phenyl(tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular weight of 192.26 . It is a solid substance at room temperature and is stored in a refrigerator . The IUPAC name for this compound is phenyl (tetrahydro-2H-pyran-4-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 192.26 . The compound is stored in a refrigerator .

Scientific Research Applications

1. Multicomponent Organic Synthesis

Phenyl(tetrahydro-2H-pyran-4-yl)Methanol and its derivatives are used in organic synthesis. For example, in a study, students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using a one-pot, multicomponent, environmentally friendly reaction. This kind of synthesis is significant for developing new methodologies in organic chemistry education and research (Dintzner et al., 2012).

2. Novel Cyclization Reactions

This compound derivatives are involved in novel cyclization reactions. InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives was reported, demonstrating its utility in producing complex organic structures (Reddy et al., 2012).

3. Photochromic Material Development

Some derivatives of this compound are utilized in the synthesis of photochromic materials. For instance, substituted methanols derived from this compound were used to create photochromic dyes, which have applications in dynamic optical materials (Aiken et al., 2013).

4. Synthesis of Chiral Building Blocks

The compound is also significant in the synthesis of chiral building blocks. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a derivative, were prepared for the stereoselective synthesis of natural terpenes, demonstrating the relevance of this compound in producing enantiomerically pure compounds (Serra & De Simeis, 2018).

5. Anticancer and Antibacterial Applications

Derivatives of this compound have been explored for their potential in anticancer and antibacterial applications. Novel synthesized compounds exhibited promising activities in these fields, showing the broader impact of this compound in medicinal chemistry (Kocyigit et al., 2019).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

oxan-4-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXAFMSSNPTLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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